N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H23F3N2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17116247 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationship Studies
Researchers have synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring the biological evaluation of these compounds as opioid kappa agonists. These studies involved variations in N-acyl, N-alkyl, and amino functions, discovering potent compounds with significant analgesic effects in animal models. This research underscores the compound's utility in understanding and developing kappa-opioid receptor agonists (Barlow et al., 1991).
Antimicrobial and Anticonvulsant Activities
A series of N- [4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant potential in combating microbial infections, highlighting the chemical's role in developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).
Pharmacological Characterization
PF-04455242, a compound closely related to the initial chemical structure, has been pharmacologically characterized as a high-affinity antagonist selective for κ-opioid receptors. Its selectivity and efficacy in treating depression and addiction disorders further illustrate the compound's significance in neuroscience research (Grimwood et al., 2011).
Synthetic Methods and Molecular Analysis
The chemical's synthesis and structural analysis have also been a focus, with studies detailing methods for creating fluorinated derivatives and examining their molecular properties. Such research contributes to the broader understanding of fluorinated compounds' synthesis and application in medicinal chemistry (Kuznecovs et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-3-6-14-10-23(12(2)24)11-16(14)22-17(25)9-13-7-4-5-8-15(13)18(19,20)21/h4-5,7-8,14,16H,3,6,9-11H2,1-2H3,(H,22,25)/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQFOXJHLRPLA-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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